L-Phenylalaninol L-Phenylalaninol L-phenylalaninol is an amino alcohol resulting from the formal reduction of the carboxy group of L-phenylalanine to the corresponding alcohol. It is a member of amphetamines, an amino alcohol, a primary amino compound and a primary alcohol.
Brand Name: Vulcanchem
CAS No.: 3182-95-4
VCID: VC21536539
InChI: InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1
SMILES: C1=CC=C(C=C1)CC(CO)N
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol

L-Phenylalaninol

CAS No.: 3182-95-4

Cat. No.: VC21536539

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

L-Phenylalaninol - 3182-95-4

CAS No. 3182-95-4
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
IUPAC Name (2S)-2-amino-3-phenylpropan-1-ol
Standard InChI InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1
Standard InChI Key STVVMTBJNDTZBF-VIFPVBQESA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](CO)N
SMILES C1=CC=C(C=C1)CC(CO)N
Canonical SMILES C1=CC=C(C=C1)CC(CO)N

Chemical Structure and Properties

L-Phenylalaninol, also known as (2S)-2-amino-3-phenylpropan-1-ol, is a non-essential amino acid derivative with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol . The compound features a stereogenic center at the C-2 position with an S-configuration, which confers its specific biological activities.

Physical and Chemical Characteristics

L-Phenylalaninol appears as a white to light yellow solid with a melting point range of 89-94°C . The compound exhibits a specific optical rotation of −23° when measured at a concentration of 5 in ethanol . Its three-dimensional structure includes an amino group at the chiral center, a primary alcohol function, and a phenyl ring connected via a methylene bridge.

PropertyValue
CAS Number3182-95-4
Molecular FormulaC₉H₁₃NO
Molecular Weight151.21 g/mol
IUPAC Name(2S)-2-amino-3-phenylpropan-1-ol
Melting Point89-94°C
Optical Rotation−23° (c=5 in ethanol)
InChI KeySTVVMTBJNDTZBF-VIFPVBQESA-N
SMILESNC@HCC1=CC=CC=C1

Solubility Profile

The compound demonstrates good solubility in various organic solvents, which is crucial for its application in synthesis and experimental procedures. L-Phenylalaninol is readily soluble in chloroform, ethyl acetate, ethanol, and methanol . This solubility profile facilitates its use in organic reactions and pharmaceutical formulations.

Biological Activities

L-Phenylalaninol exhibits multiple biological activities that make it a compound of significant interest in pharmaceutical research and development.

Antiulcer Activity

One of the notable biological effects of L-Phenylalaninol is its antiulcer activity. The compound reduces the secretion of gastric acid and prevents ulcer formation . This property positions it as a potential therapeutic agent for conditions involving excessive gastric acid production, such as peptic ulcers and gastroesophageal reflux disease.

Anticancer Properties

Research has demonstrated that L-Phenylalaninol possesses anticancer activities, particularly against melanoma cells. The compound increases the activity of cytochrome c reductase and tau-glutamyl transpeptidase, which leads to inhibition of cancer cell proliferation . These findings suggest that L-Phenylalaninol or its derivatives could potentially be developed into anticancer agents.

Metabolic Effects

L-Phenylalaninol inhibits the intestinal absorption of L-phenylalanine, which has implications for metabolic disorders such as phenylketonuria (PKU) . This property makes it a prospective treatment for phenylketonuria, a genetic disorder characterized by the body's inability to properly process phenylalanine, leading to its harmful accumulation.

Synthetic Applications

Beyond its biological activities, L-Phenylalaninol serves as an important building block and chiral auxiliary in organic synthesis.

Oxazoline Formation

L-Phenylalaninol reacts with nitriles to form oxazolines, which are valuable intermediates in organic synthesis . These oxazolines find application in palladium-catalyzed allylic substitution reactions, enabling the creation of complex molecular architectures with defined stereochemistry.

Chiral Resolution

The compound is utilized in amidation reactions for chiral resolution processes . Its defined stereochemistry makes it an effective tool for separating racemic mixtures into their component enantiomers, a crucial step in the synthesis of many pharmaceuticals where specific stereoisomers are required.

Nicotinamide Adenine Dinucleotide Modeling

L-Phenylalaninol is employed in the modeling of nicotinamide adenine dinucleotide (NAD), contributing to the understanding of this essential coenzyme's structure and function . This application assists researchers in developing compounds that can modulate NAD-dependent biological processes.

Natural Occurrence

Fungal Metabolite

L-Phenylalaninol has been identified as a constituent of a biologically active polypeptide compound called antiamoebin . This compound was isolated from the mycelium of the fungus Emericellopsis poonensis Thirum. The presence of L-Phenylalaninol in natural products points to its potential ecological and biological significance beyond synthetic applications.

Pharmaceutical Development

Chemical Compatibility Considerations

In pharmaceutical formulations and chemical reactions, it's important to note that L-Phenylalaninol is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents . These incompatibilities must be considered when designing synthetic routes or formulation strategies involving this compound.

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